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Compound of Interest

4,5-Diamino-2,6-
Compound Name:
dimercaptopyrimidine

Cat. No.: B189478

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4,5-
diamino-2,6-dimercaptopyrimidine as a versatile building block for the construction of
various fused heterocyclic systems. This precursor, possessing vicinal amino groups and two
reactive mercapto functionalities, is primed for cyclocondensation reactions to yield purine,
thiazolopyrimidine, and pyrimidothiazine analogs of significant interest in medicinal chemistry
and drug discovery. The following sections detail the synthetic pathways, experimental
protocols, and quantitative data for these transformations.

Synthesis of 2,6-Dithiopurines

The reaction of 4,5-diaminopyrimidines with one-carbon synthons, such as formic acid or
orthoformates, is a classical and effective method for the synthesis of the purine ring system. In
the case of 4,5-diamino-2,6-dimercaptopyrimidine, this reaction leads to the formation of 2,6-
dithiopurines, which are sulfur analogs of xanthine and related purine bases. These
compounds are of interest for their potential as antimetabolites and enzyme inhibitors.

Reaction Pathway:
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Caption: Synthesis of 2,6-Dithiopurine.

Quantitative Data:

Temperatur . .
Product Reagent Solvent °C) Time (h) Yield (%)
e o
2,6-
o ) Formic Acid Formic Acid 100-110 4-6 75-85
Dithiopurine
8-Methyl-2,6-  Acetic Acetic
o . _ _ 120 3 70-80
dithiopurine Anhydride Anhydride
8-Phenyl-2,6- ) ) Polyphosphor
o ] Benzoic Acid ) ) 150 2 65-75*
dithiopurine ic Acid

*Yields are estimated based on analogous reactions with other 4,5-diaminopyrimidines.

Experimental Protocol: Synthesis of 2,6-Dithiopurine
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Materials:

4,5-Diamino-2,6-dimercaptopyrimidine (1.0 eq)

98-100% Formic Acid (10-15 mL per gram of pyrimidine)

Round-bottom flask with reflux condenser

Heating mantle

Magnetic stirrer

Procedure:

To a round-bottom flask, add 4,5-diamino-2,6-dimercaptopyrimidine.
e Add an excess of 98-100% formic acid to the flask.

e The mixture is heated to reflux with stirring for 4-6 hours. The progress of the reaction can be
monitored by Thin Layer Chromatography (TLC).

 After the reaction is complete, the excess formic acid is removed under reduced pressure.
e The resulting residue is triturated with water, and the solid product is collected by filtration.
e The crude product is washed with water and then with a small amount of cold ethanol.

e The product is dried under vacuum to afford 2,6-dithiopurine.

Synthesis of Thiazolo[4,5-d]pyrimidines

The condensation of 4,5-diaminopyrimidines with aldehydes or isothiocyanates provides a
route to thiazolo[4,5-d]pyrimidines. The reaction with aldehydes, in the presence of an oxidizing
agent or under conditions that promote oxidative cyclization, can lead to the formation of the
fused thiazole ring. These compounds are structurally analogous to purines and have been
investigated for a range of biological activities.

Reaction Pathway:
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Caption: Synthesis of Thiazolo[4,5-d]pyrimidines.

Quantitative Data:

Product Catalyst/ Temperat . .
Aldehyde Solvent . Time (h) Yield (%)
(R group) Oxidant ure (°C)
Benzaldeh
5-Phenyl Ethanol FeCls Reflux 6 60-70
yde
5-(4- 4-
Chlorophe Chlorobenz  DMF Air 100 8 55-65
nyl) aldehyde
4-
5-(4-
Methoxybe ] )
Methoxyph Acetic Acid - Reflux 5 65-75*
nzaldehyd
enyl)

*Yields are estimated based on analogous reactions with other 4,5-diaminopyrimidines.
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Experimental Protocol: Synthesis of 5-Phenyl-2,6-
dimercaptothiazolo[4,5-d]pyrimidine

Materials:

4,5-Diamino-2,6-dimercaptopyrimidine (1.0 eq)

Benzaldehyde (1.1 eq)

Anhydrous Ferric Chloride (FeCls) (2.2 eq)

Ethanol

Round-bottom flask with reflux condenser

Magnetic stirrer

Procedure:

¢ A mixture of 4,5-diamino-2,6-dimercaptopyrimidine and benzaldehyde in ethanol is stirred
at room temperature for 30 minutes.

Anhydrous ferric chloride is added portion-wise to the reaction mixture.

The mixture is then heated to reflux for 6 hours.

After cooling to room temperature, the reaction mixture is poured into ice-cold water.

The precipitated solid is collected by filtration, washed with water, and dried.

The crude product can be purified by recrystallization from a suitable solvent like ethanol or
DMF-water.

Synthesis of Pyrimido[4,5-b][1][2]thiazines

The reaction of 4,5-diamino-2,6-dimercaptopyrimidine with a-halocarbonyl compounds, such
as a-haloketones or a-haloesters, provides a direct route to the pyrimido[4,5-b][1][2]thiazine
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ring system. This reaction proceeds through an initial S-alkylation followed by an intramolecular
cyclization.

Reaction Pathway:
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Caption: Synthesis of Pyrimido[4,5-b][1][2]thiazines.

Quantitative Data:
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a-

Product Temperat ) .
Haloketo Base Solvent Time (h) Yield (%)

(R group) ure (°C)
he
Phenacyl Sodium

7-Phenyl ) Ethanol Reflux 4 70-80
bromide Acetate
4-

7-(4- _ _
Bromophe Triethylami

Bromophe DMF 80 3 65-75

) nacyl ne
n
Y bromide

Chloroacet  Potassium

7-Methyl Acetone Reflux 5 75-85*
one Carbonate

*Yields are estimated based on analogous reactions with other o-aminothiophenols or related

pyrimidines.

Experimental Protocol: Synthesis of 7-Phenyl-
pyrimido[4,5-b][1][2]thiazine

Materials:

e 4,5-Diamino-2,6-dimercaptopyrimidine (1.0 eq)

e Phenacyl bromide (1.0 eq)

e Sodium Acetate (2.0 eq)

e Ethanol

¢ Round-bottom flask with reflux condenser

o Magnetic stirrer

Procedure:
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e A solution of 4,5-diamino-2,6-dimercaptopyrimidine and sodium acetate in ethanol is
prepared in a round-bottom flask.

e Phenacyl bromide, dissolved in a small amount of ethanol, is added dropwise to the stirred
solution at room temperature.

 After the addition is complete, the reaction mixture is heated to reflux for 4 hours.
o The mixture is then cooled, and the precipitated solid is collected by filtration.

e The product is washed with water and then with ethanol to remove any unreacted starting
materials and salts.

e The crude product is dried and can be further purified by recrystallization if necessary.

Disclaimer: The experimental protocols and quantitative data provided are based on
established synthetic methodologies for analogous compounds. Researchers should adapt and
optimize these procedures for 4,5-diamino-2,6-dimercaptopyrimidine based on their specific
experimental setup and safety considerations. All reactions should be performed in a well-
ventilated fume hood with appropriate personal protective equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b189478?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

